molecular formula C13H21NO5 B14905108 (3S,5S)-2-(tert-butoxycarbonyl)-5-hydroxy-2-azabicyclo[2.2.2]Octane-3-carboxylic acid

(3S,5S)-2-(tert-butoxycarbonyl)-5-hydroxy-2-azabicyclo[2.2.2]Octane-3-carboxylic acid

Cat. No.: B14905108
M. Wt: 271.31 g/mol
InChI Key: TYUQYVAXNUHBAT-QLEHZGMVSA-N
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Description

(3S,5S)-2-(tert-butoxycarbonyl)-5-hydroxy-2-azabicyclo[222]Octane-3-carboxylic acid is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5S)-2-(tert-butoxycarbonyl)-5-hydroxy-2-azabicyclo[2.2.2]Octane-3-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:

    Formation of the bicyclic core: This step involves the cyclization of a suitable precursor to form the bicyclic structure.

    Introduction of functional groups: Functional groups such as the tert-butoxycarbonyl (Boc) protecting group and the hydroxyl group are introduced through various chemical reactions.

    Final modifications: The carboxylic acid group is introduced, and any necessary deprotection steps are carried out to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are crucial. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(3S,5S)-2-(tert-butoxycarbonyl)-5-hydroxy-2-azabicyclo[2.2.2]Octane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The Boc protecting group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Acidic or basic conditions can be used to remove or replace the Boc group.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(3S,5S)-2-(tert-butoxycarbonyl)-5-hydroxy-2-azabicyclo[2.2.2]Octane-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential as a drug candidate or as a building block in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S,5S)-2-(tert-butoxycarbonyl)-5-hydroxy-2-azabicyclo[2.2.2]Octane-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3S,5S)-2-(tert-butoxycarbonyl)-5-hydroxy-2-azabicyclo[2.2.2]Octane-3-carboxylic acid methyl ester: A similar compound with a methyl ester group instead of a carboxylic acid group.

    (3S,5S)-2-(tert-butoxycarbonyl)-5-hydroxy-2-azabicyclo[2.2.2]Octane-3-carboxamide: A compound with a carboxamide group instead of a carboxylic acid group.

Uniqueness

The unique bicyclic structure and specific functional groups of this compound contribute to its distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in research and industry.

Properties

Molecular Formula

C13H21NO5

Molecular Weight

271.31 g/mol

IUPAC Name

(3S,5S)-5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-3-carboxylic acid

InChI

InChI=1S/C13H21NO5/c1-13(2,3)19-12(18)14-7-4-5-8(9(15)6-7)10(14)11(16)17/h7-10,15H,4-6H2,1-3H3,(H,16,17)/t7?,8?,9-,10-/m0/s1

InChI Key

TYUQYVAXNUHBAT-QLEHZGMVSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H](C2CCC1C[C@@H]2O)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC(C1C(=O)O)C(C2)O

Origin of Product

United States

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